molecular formula C21H28N4O3 B11193133 4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11193133
M. Wt: 384.5 g/mol
InChI Key: WTRIPANKYDZQHQ-UHFFFAOYSA-N
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Description

4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolone ring, the introduction of the piperidyl group, and the attachment of the methoxybenzoyl moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-4-(3-methoxybenzoyl)piperazine
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific structural features, such as the triazolone core and the combination of cyclopentyl, methoxybenzoyl, and piperidyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H28N4O3/c1-23-21(27)25(17-7-3-4-8-17)19(22-23)15-10-12-24(13-11-15)20(26)16-6-5-9-18(14-16)28-2/h5-6,9,14-15,17H,3-4,7-8,10-13H2,1-2H3

InChI Key

WTRIPANKYDZQHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C4CCCC4

Origin of Product

United States

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